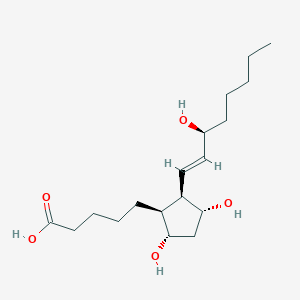

2,3-dinor-8-epi-prostaglandin F1alpha

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pentanoic acid |

InChI |

InChI=1S/C18H32O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h10-11,13-17,19-21H,2-9,12H2,1H3,(H,22,23)/b11-10+/t13-,14-,15+,16-,17+/m0/s1 |

InChI Key |

XHHYJZGDOMKLEE-RLDLTEIJSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCC(=O)O)O)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCC(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 2,3 Dinor 8 Epi Prostaglandin F1alpha

Precursor Lipid Metabolism: Focus on Arachidonic Acid Derivatives

The biosynthetic journey of 2,3-dinor-8-epi-prostaglandin F1α begins with arachidonic acid, a 20-carbon polyunsaturated omega-6 fatty acid. nih.govnih.gov Arachidonic acid is a fundamental component of the phospholipids that make up cellular membranes, where it is stored in an esterified form. nih.govyoutube.com Its release from the membrane is a critical, often rate-limiting, step, typically catalyzed by the enzyme phospholipase A2 in response to various stimuli. youtube.comtandfonline.com

Once liberated, arachidonic acid serves as a substrate for several major metabolic pathways:

Cyclooxygenase (COX) Pathway: Leads to the synthesis of prostaglandins and thromboxanes. nih.govmdpi.com

Lipoxygenase (LOX) Pathway: Produces leukotrienes and lipoxins. nih.gov

Cytochrome P450 (CYP450) Pathway: Generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). nih.gov

Non-Enzymatic Free Radical Pathway: Results in the formation of a diverse family of compounds known as isoprostanes. tandfonline.comresearchgate.net

It is this last pathway that is the direct precursor route to 2,3-dinor-8-epi-prostaglandin F1α. Unlike the highly regulated enzymatic pathways, the formation of isoprostanes is a result of a direct chemical attack on arachidonic acid by free radicals. nih.govnih.gov The primary isoprostane precursor in this context is 8-epi-prostaglandin F2α (also known as 15-F2t-IsoP), a stable and abundant F2-isoprostane. nih.govatsjournals.org

Non-Enzymatic Free Radical Peroxidation Mechanisms in Isoprostane Formation

Isoprostanes are prostaglandin-like compounds formed primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. nih.govnih.gov Their production is now widely regarded as a reliable biomarker of oxidative stress in vivo. nih.govresearchgate.net

Role of Reactive Oxygen Species in Initial Formation

The formation of isoprostanes is initiated by reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. acs.org In states of oxidative stress, an imbalance occurs between the production of ROS and the body's ability to detoxify them with antioxidants. nih.gov

Key ROS involved in initiating lipid peroxidation include:

Superoxide anion (O₂•−)

Hydrogen peroxide (H₂O₂)

Hydroxyl radical (•OH) acs.org

The process begins when a free radical abstracts a hydrogen atom from a methylene group on the arachidonic acid backbone. nih.gov This creates a lipid radical, which then reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•). This step is central to a propagating chain reaction of lipid peroxidation. nih.govcaymanchem.com

Cyclization and Stereochemistry in Isoprostane Genesis

Following the formation of the peroxyl radical, the molecule undergoes a series of cyclization reactions. The process involves two consecutive 5-exo cyclizations, which results in the formation of a bicycloendoperoxide intermediate that is structurally similar to the prostaglandin (B15479496) G2 (PGG2) formed by the COX enzymes. nih.gov This unstable intermediate is then reduced, yielding a family of F2-isoprostanes, including 8-epi-prostaglandin F2α. nih.gov

This non-enzymatic mechanism generates a large number of isomers. The free radical attack can occur at different positions on the arachidonic acid molecule, leading to the formation of four distinct regioisomers of F2-isoprostanes. nih.gov Each of these regioisomers is a mixture of eight racemic diastereomers, theoretically resulting in 64 different F2-isoprostane stereoisomers. nih.gov

A crucial stereochemical distinction between isoprostanes and prostaglandins is the orientation of the two side chains relative to the central prostane ring. In isoprostanes formed via this free radical pathway, the side chains are predominantly in a cis configuration. nih.gov In contrast, prostaglandins synthesized by the COX enzymes have their side chains exclusively in a trans configuration. nih.gov

β-Oxidation Pathways of Prostaglandins and Isoprostanes

Once formed, isoprostanes like 8-epi-prostaglandin F2α can be released from the cell membrane and enter circulation, after which they undergo further metabolism, primarily in the liver, through pathways similar to those for fatty acids, most notably β-oxidation. nih.gov

Enzymatic Cleavage of the Carboxyalkyl Chain

β-oxidation is a metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy. In the context of isoprostane metabolism, this pathway enzymatically shortens the carboxylic acid (alpha) side chain of the molecule. The process sequentially removes two-carbon units from the chain.

Formation of Dinor Metabolites

The term "dinor" signifies the removal of two carbon atoms from the parent molecule. When 8-epi-prostaglandin F2α undergoes one cycle of β-oxidation, its 7-carbon carboxyalkyl chain is shortened to a 5-carbon chain, resulting in the formation of 2,3-dinor-8-epi-prostaglandin F2α. nih.govcaymanchem.com

Further metabolic modifications can occur. Studies of exogenously infused 8-epi-PGF2α in humans and rats have shown that it is converted to both 2,3-dinor-8-iso-PGF1α and 2,3-dinor-8-iso-PGF2α. caymanchem.com The formation of the F1α series from the F2α series involves the reduction of a double bond in the prostane ring. Rat hepatocytes have been shown to further metabolize the compound via β-oxidation to 2,3,4,5-tetranor-8-iso-PGF2α. caymanchem.comresearchgate.net These dinor metabolites are then excreted in the urine, where their measurement can provide an integrated assessment of in vivo isoprostane production. nih.gov

Data Tables

Table 1: Key Compounds in the Biosynthesis of 2,3-dinor-8-epi-Prostaglandin F1α

| Compound Name | Role in Pathway |

| Arachidonic Acid | Ultimate precursor lipid |

| 8-epi-Prostaglandin F2α | Primary isoprostane formed from arachidonic acid |

| 2,3-dinor-8-epi-Prostaglandin F2α | Direct β-oxidation metabolite of 8-epi-PGF2α |

| 2,3-dinor-8-epi-Prostaglandin F1α | Target metabolite, formed after β-oxidation and ring modification |

| 2,3-dinor-5,6-dihydro-8-epi-PGF2α | Another major β-oxidation metabolite found in urine nih.gov |

| 2,3,4,5-tetranor-8-iso-PGF2α | Further β-oxidation product identified in rat studies caymanchem.com |

Table 2: Initiators and Intermediates in Isoprostane Formation

| Species/Intermediate | Type | Function |

| Superoxide anion (O₂•−) | Reactive Oxygen Species (ROS) | Initiates lipid peroxidation |

| Hydroxyl radical (•OH) | Reactive Oxygen Species (ROS) | Initiates lipid peroxidation |

| Peroxyl radical (ROO•) | Radical Intermediate | Product of oxygen addition to lipid radical; propagates chain reaction |

| Bicycloendoperoxide | Cyclic Intermediate | PGG2-like structure formed after 5-exo cyclization |

Compound Names Mentioned in this Article

2,3,4,5-tetranor-8-iso-prostaglandin F2α

2,3-dinor-5,6-dihydro-8-epi-prostaglandin F2α

2,3-dinor-8-epi-prostaglandin F1α

2,3-dinor-8-epi-prostaglandin F2α

8-epi-prostaglandin F2α

Arachidonic Acid

Epoxyeicosatrienoic acids (EETs)

Hydroxyeicosatetraenoic acids (HETEs)

Hydrogen peroxide

Hydroxyl radical

Leukotrienes

Lipoxins

Prostaglandin G2 (PGG2)

Prostaglandins

Superoxide anion

Thromboxanes

Derivation from Parent Isoprostanes: The Case of 8-iso-Prostaglandin F2alpha Metabolism

The primary precursor to 2,3-dinor-8-epi-prostaglandin F1alpha is 8-iso-prostaglandin F2alpha (8-iso-PGF2α), one of the most abundant and well-studied F2-isoprostanes. nih.gov Following its formation, 8-iso-PGF2α can be released from phospholipids by phospholipases and enter circulation. nih.gov Once in the bloodstream, it undergoes rapid metabolism to various products, including 2,3-dinor metabolites. nih.gov

The conversion of 8-iso-PGF2α to its 2,3-dinor derivatives occurs through the process of beta-oxidation. nih.govwikipedia.org This catabolic pathway involves the sequential removal of two-carbon units from the carboxylic acid end of the fatty acid chain. In the case of 8-iso-PGF2α, one cycle of beta-oxidation results in the shortening of the alpha-chain by two carbons, yielding 2,3-dinor-8-iso-prostaglandin F2α. In humans and rats, exogenously administered 8-iso-PGF2α is converted to both 2,3-dinor-8-iso-PGF1α and 2,3-dinor-8-iso-PGF2α. caymanchem.com

The formation of this compound specifically involves an additional reductive step. The precise sequence of these reactions, whether the reduction of the double bond in the cyclopentane (B165970) ring precedes or follows the beta-oxidation of the side chain, is a nuanced aspect of isoprostane metabolism.

Localization of Metabolic Processes in Research Models (e.g., organ-specific metabolism)

The metabolic conversion of isoprostanes is not ubiquitous throughout the body but is concentrated in specific organs. The liver is a primary site for the metabolism of circulating F2-isoprostanes. nih.govnih.gov Studies utilizing isolated rat hepatocytes have been instrumental in elucidating the metabolic pathways of 8-iso-PGF2α. In this model, rat hepatocytes have been shown to metabolize 8-iso-PGF2α to its beta-oxidation products. caymanchem.com

Beyond the liver, the kidneys also play a crucial role in the metabolism and excretion of isoprostanes. nih.gov Circulating isoprostanes are filtered by the kidneys and can be further metabolized within renal tissues before being excreted in the urine. nih.gov This is supported by the fact that urinary levels of 8-iso-PGF2α and its metabolites, such as 2,3-dinor-8-iso-prostaglandin F2α, are considered reliable biomarkers of systemic oxidative stress. nih.govnih.gov

The subcellular localization of these metabolic processes is also of significance. Beta-oxidation of fatty acids, including prostaglandins and isoprostanes, occurs within both mitochondria and peroxisomes. wikipedia.org Peroxisomes are particularly important for the initial oxidation of certain prostaglandins and leukotrienes. wikipedia.org Given the structural similarity of isoprostanes to prostaglandins, it is plausible that peroxisomes are involved in the beta-oxidation of 8-iso-PGF2α to its dinor metabolites.

Detailed Research Findings

Research has consistently shown a correlation between the levels of parent isoprostanes and their dinor metabolites in urine. This suggests that the metabolic pathway is a significant route of elimination. The urinary excretion rate of 2,3-dinor-8-iso-PGF2α is notably higher than that of its parent compound, 8-iso-PGF2α, and their levels change in proportion to each other. nih.gov

The following table summarizes data on the urinary excretion rates of 8-epi-PGF2alpha and its dinor metabolite from a study in healthy humans.

| Compound | Mean Excretion Rate (nmol/mmol creatinine) | Standard Deviation |

|---|---|---|

| 8-epi-PGF2alpha | 0.36 | 0.16 |

| 2,3-dinor-8-epi-PGF2alpha | 5.43 | 1.93 |

| 2,3-dinor-5,6-dihydro-8-epi-PGF2alpha | 2.16 | 0.71 |

Data from a study on urinary biomarkers of oxidative stress. nih.gov

Biological Significance and Mechanistic Studies of 2,3 Dinor 8 Epi Prostaglandin F1alpha in Experimental Systems

Function as a Stable Biomarker of Systemic Oxidative Stress and Lipid Peroxidation

Validation in In Vitro Cellular Models

While direct studies validating 2,3-dinor-8-epi-PGF1α in cell models are not extensively detailed, the foundational pathways of its parent compounds have been established. For instance, the production of 8-epi-PGF2α, the precursor to its dinor metabolites, has been demonstrated in human umbilical artery endothelial cells subjected to hypoxia and reoxygenation, a model for oxidative stress. This production was found to be dependent on the activity of prostaglandin (B15479496) H-2 synthase, indicating a cellular mechanism for generating isoprostanes under oxidative conditions which are then metabolized to dinor products.

Characterization in Animal Models of Oxidative Damage

The utility of 2,3-dinor-isoprostanes as biomarkers of systemic oxidative damage is well-characterized. In humans and rats, exogenously administered 8-iso-PGF2α is metabolized and converted to 2,3-dinor metabolites. caymanchem.com The urinary excretion rate of these dinor metabolites, such as 2,3-dinor-8-iso-PGF2α, is notably higher than that of the parent compound, making them sensitive and reliable markers. nih.gov

A key example of its application comes from studies involving smokers, a human model for chronic oxidative injury. caymanchem.com In these studies, the mean urinary excretion rates of both 8-iso-PGF2α and its metabolite, 2,3-dinor-8-iso-PGF2α, were found to be significantly higher in smokers compared to non-smokers. nih.gov This correlation reinforces the role of the dinor metabolite as a robust indicator of systemic oxidative stress. nih.govcaymanchem.com

Urinary Excretion of Isoprostanes in Smokers vs. Non-Smokers

| Compound | Smokers (µg/g creatinine) | Non-Smokers (µg/g creatinine) | p-value |

|---|---|---|---|

| 8-iso-PGF2α | 0.53 +/- 0.37 | 0.25 +/- 0.15 | p = 0.002 |

| 2,3-dinor-8-iso-PGF2α | 8.9 +/- 3.8 | 4.6 +/- 2.6 | p = 0.003 |

Investigation of Potential Biological Activities in Isolated Systems

Beyond its role as a biomarker, 2,3-dinor-8-epi-PGF1α has been shown to possess direct biological activity in isolated experimental systems, particularly concerning vascular tone and cellular signaling.

Vascular Reactivity Studies (e.g., Vasoconstriction in Microvessels)

Research using isolated porcine microvessels has demonstrated that 2,3-dinor-8-iso-PGF1α is a potent vasoconstrictor. caymanchem.com It induced vasoconstriction in both retinal and brain microvessels with high efficacy. However, this effect appears to be vessel-specific, as it did not cause contraction in isolated rat aortic rings at a concentration of 31 µM, suggesting a targeted action on the microvasculature. caymanchem.com

Vasoconstrictor Potency of 2,3-dinor-8-iso-PGF1α in Porcine Microvessels

| Vessel Type | EC50 (nM) |

|---|---|

| Retinal Microvessels | 12.8 |

| Brain Microvessels | 18.5 |

Cellular Signaling Pathway Modulation

Further investigations into its mechanism of action revealed that 2,3-dinor-8-iso-PGF1α can modulate cellular signaling pathways. In isolated porcine brain slices, the compound was shown to increase levels of thromboxane (B8750289) B2 (TXB2) when applied at a concentration of 1 µM. caymanchem.com This effect could be reversed by several inhibitors, pointing to a complex signaling cascade. The reversal by a thromboxane A synthase inhibitor (CGS 12970), a voltage-gated calcium channel inhibitor (SKF 96365), and a nicotinic acetylcholine receptor (nAChR) antagonist (α-conotoxin) suggests that its biological activity involves the thromboxane pathway, calcium influx, and modulation of nicotinic receptors. caymanchem.com

Role in Inflammation and Immune Responses in Preclinical Models

While direct studies focusing exclusively on the inflammatory role of 2,3-dinor-8-epi-PGF1α are limited, evidence from related F2-isoprostane metabolites suggests involvement in inflammation-associated pathologies. Oxidative stress is closely linked with the activation of the innate immune system and systemic inflammation. nih.gov

In a preclinical mouse model of colitis-associated colorectal cancer (CAC), a condition with a significant inflammatory component, urinary levels of 8-iso-PGF2α and 2,3-dinor-8-iso-PGF2α were significantly elevated during the carcinogenesis phase. nih.govplos.org This increase was observed specifically during tumor development rather than during the acute inflammation phase alone, suggesting that these metabolites may signal pathological processes associated with chronic inflammation and cancer progression. nih.govplos.org These findings indicate that while not necessarily a direct mediator of acute inflammation, the production of dinor-isoprostanes is a hallmark of diseases with a strong inflammatory and oxidative stress component. nih.govplos.org

Involvement in Disease Pathophysiology in Animal Models

Colorectal Cancer Models

Emerging research has highlighted a potential role for 2,3-dinor-8-epi-prostaglandin F1alpha and its related compounds as biomarkers in colitis-associated colorectal cancer (CAC). In a murine model of CAC induced by azoxymethane (AOM) and dextran sulfate sodium (DSS), a comprehensive analysis of lipid metabolites revealed a significant increase in cyclooxygenase-mediated arachidonic acid metabolites (prostaglandins) and reactive oxygen species (ROS)-mediated arachidonic acid metabolites (isoprostanes) in the urine of tumor-bearing mice plos.org.

Specifically, two F2-isoprostanes, 8-iso-PGF2α and its metabolite 2,3-dinor-8-iso-PGF2α, were found to be significantly elevated in the urine during the carcinogenesis phase, but not in the acute phase of colitis plos.org. This suggests a specific association with tumor development. Further investigation into the concentrations of these F2-isoprostanes in plasma and colonic tissues was conducted to corroborate these findings. While plasma levels of 2,3-dinor-8-iso-PGF2α were comparable between control and CAC mice, the urinary elevation was marked and specific to the carcinogenesis period plos.org. Given that 2,3-dinor-8-iso-PGF2α is a chemically stable metabolite of 8-iso-PGF2α, it has been proposed as a potentially optimal urinary biomarker for CAC plos.org.

Urinary F2-Isoprostane Levels in a Murine Model of Colitis-Associated Colorectal Cancer

| Compound | Phase of Disease | Observed Change in Urine | Significance as a Biomarker |

|---|---|---|---|

| 8-iso-PGF2α | Carcinogenesis | Significantly Increased | Potential Index of CAC |

| 2,3-dinor-8-iso-PGF2α | Carcinogenesis | Significantly Increased | Optimal Candidate for CAC Biomarker |

| tetranor-PGEM (PGE2 metabolite) | Acute Colitis & Carcinogenesis | Significantly Increased | Marker of Inflammation and Carcinogenesis |

| tetranor-PGDM (PGD2 metabolite) | Acute Colitis & Carcinogenesis | Significantly Increased | Marker of Inflammation and Carcinogenesis |

Metabolic Regulation Studies (e.g., Arachidonic Acid Pathway Enrichment)

This compound is intrinsically linked to the arachidonic acid pathway, a major network for the production of inflammatory mediators. Arachidonic acid is metabolized through cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce various eicosanoids. However, this compound and other isoprostanes are formed through a non-enzymatic mechanism involving the free radical-catalyzed peroxidation of arachidonic acid caymanchem.com.

This compound is a downstream metabolite of 8-iso-PGF2α. In both humans and rats, exogenously administered 8-iso-PGF2α is converted to 2,3-dinor-8-iso-PGF1α and 2,3-dinor-8-iso-PGF2α caymanchem.com. Further metabolism of 8-iso-PGF2α by rat hepatocytes can lead to another β-oxidation product, 2,3,4,5-tetranor-8-iso-PGF2α caymanchem.com. The formation and excretion of 2,3-dinor metabolites of F2-isoprostanes are considered reliable indicators of in vivo lipid peroxidation and oxidative stress nih.gov. The urinary excretion rate of 2,3-dinor-8-iso-PGF2α is generally higher than that of its parent compound, 8-iso-PGF2α, and their levels are often correlated nih.gov.

Cardiovascular Research Models

The involvement of this compound and its parent compounds in cardiovascular pathophysiology has been explored in various experimental settings. A notable biological activity of 2,3-dinor-8-iso-PGF1α is its ability to induce vasoconstriction. In isolated porcine retinal and brain microvessels, it demonstrated potent vasoconstrictive effects with EC50 values of 12.8 nM and 18.5 nM, respectively caymanchem.com. However, it did not induce contraction in isolated rat aortic rings at a concentration of 31 µM, suggesting a degree of vascular bed specificity in its action caymanchem.com.

The parent compound, 8-iso-PGF2α, is a recognized marker of oxidative stress and has been implicated in the pathogenesis of hypertension and atherosclerosis. Studies have shown that urinary excretion of 8-iso-PGF2α and its major metabolite, 2,3-dinor-5,6-dihydro-8-iso-PGF2α, are significantly elevated in patients with coronary heart disease compared to control subjects nih.gov. In a study on acute myocardial infarction (AMI), transcardiac generation of 8-iso-PGF2α was found to be a reliable marker for the extent of myocardium subjected to oxidant stress nih.gov. While direct studies on this compound in animal models of atherosclerosis or myocardial infarction are limited, its vasoconstrictive properties and its origin from the potent cardiovascular mediator 8-iso-PGF2α suggest its likely involvement in these conditions.

Interactions with Other Eicosanoids and Lipid Mediators

The biological activities of this compound are not isolated; they can be influenced by and, in turn, influence the actions of other eicosanoids and lipid mediators. A significant interaction has been observed with the thromboxane pathway. In isolated porcine brain slices, 2,3-dinor-8-iso-PGF1α was found to increase the levels of thromboxane B2 (TXB2), a stable metabolite of the potent vasoconstrictor and platelet aggregator thromboxane A2 caymanchem.com. This effect could be reversed by a thromboxane A synthase inhibitor (CGS 12970), a voltage-gated calcium channel inhibitor (SKF 96365), or a nicotinic acetylcholine receptor antagonist (α-conotoxin), indicating a complex mechanism of action caymanchem.com.

The parent compound, 8-iso-PGF2α, is known to be a partial agonist at the thromboxane A2/prostaglandin H2 (TP) receptors. This interaction can lead to complex physiological responses, including vasoconstriction and modulation of platelet aggregation. While the direct interaction of this compound with a wide range of other specific prostaglandins and leukotrienes has not been extensively detailed, its origin from the arachidonic acid cascade places it within a network of interconnected signaling pathways. The balance between the production of various prostaglandins, leukotrienes, and isoprostanes is crucial in regulating inflammatory and vascular responses.

Advanced Analytical Methodologies for Research Quantification of 2,3 Dinor 8 Epi Prostaglandin F1alpha

Sample Preparation and Extraction Techniques for Biological Matrices

The initial and most critical step in the analytical workflow is the isolation of the target analyte from the biological sample, such as urine or plasma. The primary goals are to remove interfering substances, concentrate the analyte, and transfer it into a solvent compatible with the subsequent analytical instrumentation. The choice of extraction technique is crucial for achieving accurate and reproducible results.

Solid Phase Extraction (SPE) is a widely utilized technique for the purification and concentration of prostaglandins and their metabolites from biological fluids. researchgate.netnih.gov This method leverages the affinity of the analyte for a solid sorbent to separate it from the complex sample matrix. nih.gov For isoprostane analysis, reversed-phase SPE cartridges, commonly packed with octadecyl-bonded silica gel (C18), are frequently employed. sigmaaldrich.comnih.gov

The general SPE procedure involves four main steps:

Conditioning: The sorbent is prepared by passing a solvent, typically methanol, followed by water, to activate the stationary phase. mdpi.comlipidmaps.org

Loading: The biological sample, often pre-treated (e.g., acidified), is loaded onto the SPE column. sigmaaldrich.commdpi.com The target analyte adsorbs to the sorbent.

Washing: The column is washed with a weak solvent (e.g., 10% methanol) to remove hydrophilic impurities and other interfering compounds while the analyte of interest remains bound to the sorbent. lipidmaps.orgnih.gov

Elution: A strong organic solvent, such as methanol or ethyl acetate, is used to disrupt the analyte-sorbent interaction and elute the purified compound. nih.govresearchgate.net

The efficiency of SPE can be significantly influenced by the biological matrix. For instance, including 1% formic acid in the sample mixture has been shown to improve recoveries from urine, plasma, and tissue homogenates to 90% or greater. nih.govsigmaaldrich.com Optimization of the volumes and concentrations of the washing and elution solutions is critical for achieving quantitative recovery. sigmaaldrich.com Automated SPE systems can enhance throughput, making the method suitable for large clinical studies. nih.gov

| Step | Procedure | Purpose | Common Reagents |

|---|---|---|---|

| Conditioning | Pass solvent through the sorbent bed. | To wet the sorbent and activate the functional groups. | Methanol, followed by water or an acidic aqueous solution. lipidmaps.orgresearchgate.net |

| Sample Loading | Apply the pre-treated biological sample to the column. | To adsorb the analyte onto the solid phase. | Urine or plasma, often acidified with formic or acetic acid. sigmaaldrich.comnih.gov |

| Washing | Rinse the column with a solvent that does not elute the analyte. | To remove interfering substances. | Aqueous solutions with low organic content (e.g., 10% Methanol), Heptane. nih.govresearchgate.net |

| Elution | Pass a strong solvent through the column to desorb the analyte. | To collect the purified and concentrated analyte. | Methanol, Ethyl Acetate/Heptane mixture. nih.govresearchgate.net |

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of a compound between two immiscible liquid phases. While SPE has become more popular due to its ease of automation and lower solvent consumption, LLE remains a valuable technique, particularly when high extraction efficiency is required. nih.govmdpi.com

A modified Bligh and Dyer method is one LLE technique applied to the extraction of eicosanoids. nih.govmdpi.com The process typically involves:

Adding a mixture of organic solvents, such as methanol and chloroform, to the aqueous biological sample (e.g., urine). nih.gov

Vigorous mixing to ensure intimate contact between the phases, allowing the lipophilic analyte to transfer from the aqueous phase to the organic phase.

Phase separation, often facilitated by centrifugation, which results in distinct aqueous and organic layers. nih.gov

Collection of the organic phase containing the analyte, which is then typically evaporated to dryness before being reconstituted in a solvent suitable for chromatographic analysis. nih.gov

Although LLE can offer higher extraction efficiency than SPE in some cases, it may also co-extract more endogenous impurities, which can interfere with subsequent analysis. nih.gov

| Step | Procedure | Purpose |

|---|---|---|

| Solvent Addition | Add a mixture of immiscible organic solvents (e.g., methanol:chloroform) to the aqueous sample. nih.gov | To create a two-phase system for analyte partitioning. |

| Mixing | Vigorously mix the sample. nih.gov | To facilitate the transfer of the analyte into the organic phase. |

| Phase Separation | Centrifuge the mixture to separate the layers. nih.gov | To clearly delineate the organic and aqueous phases. |

| Collection & Evaporation | Recover the organic phase and evaporate the solvent. nih.gov | To concentrate the extracted analyte. |

| Reconstitution | Redissolve the dried extract in a small volume of mobile phase. | To prepare the sample for injection into the chromatograph. |

Immunoaffinity purification is a highly selective extraction method that employs monoclonal or polyclonal antibodies bound to a solid support. These antibodies specifically recognize and bind to the target analyte or a group of structurally similar compounds. This technique offers exceptional purification, often yielding a much cleaner extract compared to SPE or LLE.

The process is analogous to SPE but utilizes an antibody-antigen binding mechanism instead of general chemical interactions. A key advantage is its ability to isolate trace amounts of an analyte from a highly complex matrix with high specificity. The combination of immunoseparation with advanced detection methods like tandem mass spectrometry provides a powerful tool for the sensitive determination of isoprostanes.

High-Resolution Chromatographic Separation

Following extraction, the purified sample is subjected to chromatographic separation to isolate the analyte of interest from any remaining impurities or closely related isomers before detection.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostaglandins and their metabolites. creative-proteomics.comnih.gov For isoprostanes, reversed-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. researchgate.net The separation is achieved by a gradient elution, where the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile, with an acid modifier like formic or acetic acid) is changed over time to elute compounds with varying polarities. researchgate.netresearchgate.net

The separation of 2,3-dinor-8-epi-prostaglandin F1alpha from its isomers is critical for accurate quantification, as many of these compounds have identical masses and similar fragmentation patterns in a mass spectrometer. nih.gov Therefore, achieving chromatographic resolution is essential. nih.gov The coupling of LC with tandem mass spectrometry (LC-MS/MS) has become the gold standard for isoprostane analysis. nih.govresearchgate.netnih.gov This combination provides the high sensitivity and specificity required to detect and quantify the low levels of these biomarkers in biological samples. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. creative-proteomics.com It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in several key advantages for the analysis of this compound:

Higher Resolution: UPLC provides superior peak separation, which is crucial for resolving the target analyte from closely related isomers. frontiersin.org

Increased Speed: Analysis times are significantly reduced, often to just a few minutes, which increases sample throughput. nih.govnih.govnih.gov

Enhanced Sensitivity: Sharper, narrower peaks lead to an improved signal-to-noise ratio, resulting in lower limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

UPLC systems, when coupled with tandem mass spectrometry (UPLC-MS/MS), provide a robust, rapid, and highly sensitive method for quantifying isoprostane metabolites in various biological matrices, including urine and plasma. nih.govnih.govnih.gov Methods have been developed with a lower limit of quantification of 0.5 μg/L, which is equivalent to 0.04 pmol injected onto the column. nih.govnih.gov The precision of these assays is high, with interday and intraday imprecision often below 7.5%. nih.govnih.gov

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Column Particle Size | 3-5 µm | < 2 µm |

| Typical Run Time | > 10 minutes researchgate.net | < 10 minutes nih.govnih.gov |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent, superior separation of isomers. frontiersin.org |

| Sensitivity | Sensitive | Enhanced, lower limits of detection. nih.govnih.govmdpi.com |

Gas Chromatography (GC) for Comparative Analysis

While liquid chromatography is more prevalent for the analysis of prostaglandins, Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), serves as a robust method for comparative and confirmatory analysis. Due to the low volatility of prostaglandins, derivatization is a mandatory step prior to GC analysis. This process involves converting the analyte into a more volatile and thermally stable compound. For instance, prostaglandins can be converted to their methyl ester (ME) trimethylsilyl (TMS) ether derivatives to facilitate their passage through the GC column researchgate.net.

Historically, GC-MS has been a gold standard in the field. Modern studies often use GC-MS to validate results obtained from other methods. For example, values for the related metabolite 2,3-dinor-8-iso-prostaglandin F2alpha obtained using liquid chromatography-tandem mass spectrometry (LC-MS/MS) have shown a good linear correlation with measurements performed by GC-MS, confirming the continued relevance and reliability of GC-based methods in a comparative context nih.gov.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the cornerstone of sensitive and selective quantification of this compound. Its ability to distinguish compounds based on their mass-to-charge ratio (m/z) makes it indispensable for analyzing complex biological samples.

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection compared to single-stage MS. In an MS/MS experiment, a precursor ion (an ion corresponding to the intact molecule of interest) is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in a second mass analyzer uab.edu. This two-stage process drastically reduces background noise and chemical interference, allowing for more accurate quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of this compound and its parent compounds in biological fluids like urine nih.gov. This approach combines the separation power of LC with the high selectivity and sensitivity of MS/MS detection nih.gov.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific scanning mode used in tandem mass spectrometry. In SRM, the mass spectrometer is set to monitor one or more specific precursor-to-product ion "transitions" for a particular compound. This targeted approach ensures that only the compound of interest is quantified, even in a complex matrix.

For the analysis of eicosanoids, including prostaglandins, SRM is the method of choice. For the related compound 8-iso-prostaglandin F2α, a precursor ion of [M-H]⁻ at m/z 353.1 is selected and fragmented to produce a specific product ion at m/z 193.2 mdpi.com. The instrument then monitors the m/z 353.1 → 193.2 transition for quantification mdpi.comresearchgate.net. A similar targeted approach would be developed for this compound, involving the determination of its unique precursor and product ions for highly selective detection.

Isotope dilution is a definitive quantification technique that provides the highest level of accuracy in mass spectrometry. The method involves adding a known quantity of a stable, isotopically labeled version of the analyte to the sample before any processing or extraction steps frontiersin.orgnih.gov. This "internal standard" is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, Carbon-13).

For example, in the analysis of 8-iso-prostaglandin F2α, a deuterated internal standard (8-iso-prostaglandin F2α-d4) is often used mdpi.comresearchgate.netfrontiersin.org. Because the internal standard behaves identically to the endogenous analyte during sample preparation and ionization, any sample loss or variation in instrument response affects both compounds equally mdpi.com. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, a highly precise and accurate concentration can be calculated, correcting for procedural and matrix effects researchgate.net.

Method Validation and Performance Metrics in Research Contexts

To ensure the reliability of research data, analytical methods must be rigorously validated. Key performance metrics include the limit of detection and the limit of quantification.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These metrics are critical for determining a method's suitability for measuring the low endogenous concentrations of prostaglandins.

In a validated LC-MS/MS method for the closely related metabolite 2,3-dinor-8-iso-prostaglandin F2alpha, a detection limit of 3 pg was achieved nih.gov. For its parent compound, 8-iso-prostaglandin F2α, a different UHPLC-MS/MS method reported an LOD of 17.6 pg/ml and an LOQ of 29.3 pg/ml frontiersin.orgfrontiersin.org. The high sensitivity demonstrated by these low detection limits allows for the accurate measurement of these biomarkers in small sample volumes frontiersin.orgfrontiersin.org.

| Parameter | Analyte | Method | Value | Source |

| LOD | 2,3-dinor-8-iso-prostaglandin F2alpha | LC-MS/MS | 3 pg | nih.gov |

| LOD | 8-iso-prostaglandin F2α | UHPLC-MS/MS | 17.6 pg/ml | frontiersin.orgfrontiersin.org |

| LOQ | 8-iso-prostaglandin F2α | UHPLC-MS/MS | 29.3 pg/ml | frontiersin.orgfrontiersin.org |

Analytical Precision and Accuracy

The cornerstone of any quantitative analytical method is its ability to deliver precise and accurate results. Precision refers to the closeness of repeated measurements to each other, while accuracy indicates the closeness of a measured value to a known true value. For the quantification of prostaglandin (B15479496) metabolites, which are often present at very low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a frequently employed technique due to its high sensitivity and selectivity.

While specific performance data for this compound assays are not extensively published, the analytical parameters for the closely related metabolite, 2,3-dinor-8-iso-prostaglandin F2alpha, provide a relevant benchmark. A validated LC-MS/MS method for this F2alpha analogue demonstrated excellent precision, with both inter- and intra-day variations being less than 12%. nih.gov The accuracy of the same method was also high, with inaccuracies reported to be less than 3% at three different concentration levels. nih.gov For the analysis of the parent compound, 8-isoprostane, in bronchoalveolar lavage fluid, a high-throughput UHPLC-MS/MS method showed accuracy, based on spiked recovery, ranging from 95.5% to 101.8%. frontiersin.org It is expected that a similarly optimized and validated LC-MS/MS method for this compound would achieve comparable levels of precision and accuracy, which are critical for distinguishing small but biologically significant changes in its concentration.

Table 1: Representative Analytical Performance Data for a Related Prostaglandin Metabolite

| Parameter | Reported Value | Compound | Method |

|---|---|---|---|

| Inter- and Intra-day Variation | < 12% | 2,3-dinor-8-iso-PGF2alpha | LC-MS/MS |

| Inaccuracy | < 3% | 2,3-dinor-8-iso-PGF2alpha | LC-MS/MS |

Reproducibility and Robustness for Research Studies

For research studies, particularly those that are longitudinal or involve multiple sites, the reproducibility and robustness of the analytical method are paramount. Reproducibility ensures that consistent results can be obtained over time and across different laboratories, while robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters.

An analytical method with high reproducibility and robustness, like the LC-MS/MS assay developed for the F2alpha dinor metabolite, is essential for large clinical studies and for use in standard clinical laboratories. nih.gov The robustness of a method is evaluated by assessing the impact of minor changes in experimental conditions, such as mobile phase composition, flow rate, and column temperature, on the analytical results. A robust method will yield reliable data even with these slight variations, which are often unavoidable in real-world laboratory settings.

Achieving cross-laboratory reproducibility in lipidomics, the broad analysis of lipids, requires significant standardization efforts. acs.org The goal is to obtain accurate and precise quantitative measurements that are comparable across large cohort studies, which is critical for validating potential biomarkers and understanding disease pathogenesis. acs.org Therefore, any method developed for this compound must be thoroughly validated for these characteristics to ensure that the data generated is generalizable and can be confidently compared with findings from other research groups.

Challenges in Analytical Research and Strategies for Minimizing Variability

The quantification of low-abundance lipid metabolites like this compound is fraught with challenges that can introduce variability and compromise data quality. These challenges span the entire analytical process, from sample collection to final data analysis.

Sample Stability and Storage Considerations

Isoprostanes, the family to which this compound belongs, are susceptible to ex vivo formation through the random oxidation of phospholipids, especially during improper sample handling and storage. nih.gov This can lead to artificially elevated measurements. Therefore, strict protocols for sample collection and storage are crucial.

All biological samples, regardless of the matrix (e.g., urine, plasma), should be frozen immediately after collection at -80°C and should not be thawed until the analysis is performed. vumc.org Storage at -20°C is considered insufficient to prevent the oxidative formation of these compounds. nih.gov For long-term storage, temperatures of -70°C or -80°C are recommended. vumc.orgmdpi.com Some studies have shown that F2-isoprostanes in urine are stable for up to 9 months when stored at temperatures between -20°C and -80°C, particularly when a preservative like butylated hydroxytoluene (BHT) is added to improve stability. nih.govresearchgate.net

Table 2: Recommended Sample Storage Conditions for Isoprostanes

| Condition | Recommendation | Rationale |

|---|---|---|

| Immediate Handling | Place on ice immediately after collection. vumc.org | To slow down enzymatic and oxidative processes. |

| Freezing | Snap-freeze in liquid nitrogen or freeze at -80°C as soon as possible. vumc.org | To halt ex vivo formation and degradation. |

| Long-term Storage | -80°C. nih.govvumc.org | Prevents oxidative formation; -20°C is insufficient. nih.gov |

| Additives | Addition of 0.005% BHT. nih.gov | To inhibit lipid peroxidation. |

Standardization of Pre-Analytical Procedures in Research

A significant source of variability in biomarker studies arises from the pre-analytical phase, which includes everything from patient preparation to sample processing. nih.gov In fact, inaccuracies in the pre-analytical phase can be responsible for up to 80% of errors in laboratory testing. nih.gov For lipid and metabolite profiling, this phase is critically important due to the varying stability of these compounds. nih.gov

Standardized operating procedures (SOPs) for pre-analytical variables are essential to ensure the quality and comparability of data. nih.gov Key pre-analytical factors that must be controlled include:

Patient-related variables: Factors such as diet, posture during sample collection, smoking, and alcohol intake can influence lipid profiles and should be standardized as much as possible. indexcopernicus.com

Sample Collection: The type of collection tube (e.g., EDTA for plasma), handling procedures, and the time between collection and processing must be consistent. vumc.org For instance, isoprostanes cannot be reliably measured in serum because they can be formed during the clotting process. vumc.org

Sample Processing: The time to centrifugation, the centrifugation parameters (speed and temperature), and the subsequent handling of the plasma or urine should be strictly defined and followed.

By implementing and adhering to standardized pre-analytical protocols, researchers can significantly reduce variability, thereby increasing the reliability and reproducibility of this compound quantification in research settings. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 2,3 Dinor 8 Epi Prostaglandin F1alpha

Elucidating Specific Receptors and Downstream Signaling Pathways

A pivotal area for future investigation is the complete characterization of the receptor interactions and the subsequent intracellular signaling cascades initiated by 2,3-dinor-8-epi-PGF1α.

Initial studies have strongly implicated the thromboxane (B8750289) A2 receptor (TP receptor) as a primary target for the vasoconstrictor actions of 2,3-dinor-8-epi-PGF1α. nih.gov Research has shown that its effects on porcine retinal and brain microvessels are linked to an increase in thromboxane A2 (TXA2) formation, an effect that is nullified by TXA2-synthase and -receptor inhibitors. nih.gov Furthermore, cross-desensitization experiments suggest that 2,3-dinor-8-epi-PGF1α and its precursor, 15-F(2t)-IsoP, act on the same receptor mechanism. nih.gov

However, the signaling pathways downstream of TP receptor activation by this specific ligand are not fully understood. While TP receptor activation is generally known to involve Gq-protein coupling, leading to phospholipase C activation and subsequent increases in inositol (B14025) phosphates and intracellular calcium, the specific nuances for 2,3-dinor-8-epi-PGF1α remain to be elucidated. Future research should aim to:

Confirm Receptor Specificity: While the TP receptor is a likely candidate, the possibility of interactions with other prostanoid receptors or even novel, unidentified receptors cannot be discounted. Comprehensive receptor binding assays across a panel of prostanoid receptors are warranted.

Map Downstream Pathways: Detailed investigation into the specific G-proteins activated by the 2,3-dinor-8-epi-PGF1α-receptor complex is needed. Furthermore, the activation of key signaling molecules such as protein kinase C (PKC), Rho/Rho-kinase, and mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38 should be systematically explored in relevant cell types. Studies on the related compound 8-epi-PGF2α have shown its contractile response to be dependent on PKC and extracellular Ca2+ influx. nih.gov Whether 2,3-dinor-8-epi-PGF1α follows a similar pattern requires direct investigation.

Investigate Agonist-Specific Signaling: It is crucial to determine if 2,3-dinor-8-epi-PGF1α induces a unique signaling "fingerprint" compared to other TP receptor agonists like TXA2 or its precursor 8-iso-PGF2α. This could reveal functional selectivity and explain potentially distinct biological outcomes.

Comprehensive Profiling in Diverse In Vitro and Animal Disease Models

The current understanding of the biological effects of 2,3-dinor-8-epi-PGF1α is largely confined to its vasoconstrictor properties in specific vascular beds. A significant opportunity for future research lies in expanding its biological profiling across a wide array of in vitro and animal models of disease.

To date, research has demonstrated that this compound induces vasoconstriction in isolated porcine retinal and brain microvessels, with EC50 values of 12.8 and 18.5 nM, respectively. nih.gov Conversely, it does not appear to cause contraction in isolated rat aortic rings at a concentration of 31 µM. nih.gov This suggests a degree of vascular bed specificity that requires further exploration.

Future studies should include:

Cardiovascular Disease Models: Given its vasoconstrictor nature, its role in hypertension, atherosclerosis, and ischemia-reperfusion injury should be investigated. Animal models of these conditions could be utilized to examine the levels of 2,3-dinor-8-epi-PGF1α and the effects of its administration or inhibition. The finding that its precursor, 8-iso-PGF2α, is an independent risk marker for coronary heart disease underscores the importance of this line of inquiry. unife.it

Neurological and Neuroinflammatory Models: The pronounced effect on cerebral microvessels points towards a potential role in neurological conditions. nih.gov In vitro models of neuroinflammation using microglia and neuron co-cultures could be employed to study its impact on inflammatory responses, neuronal viability, and blood-brain barrier integrity. nih.gov Thromboxane receptor activation has been linked to enhanced microglial interleukin-1β and nitric oxide biosynthesis, suggesting a potential pro-inflammatory role for its agonists. nih.gov

Renal Disease Models: Isoprostanes are implicated in renal pathophysiology, and their precursor, 8-epi-PGF2α, is a potent renal vasoconstrictor that acts via TP receptors. nih.gov Animal models of acute kidney injury and chronic kidney disease would be valuable for assessing the contribution of 2,3-dinor-8-epi-PGF1α to renal dysfunction. nih.govresearchgate.net

Table 1: Current and Future Research Models for 2,3-dinor-8-epi-Prostaglandin F1alpha

| Research Area | Current Models | Proposed Future Models | Key Questions to Address |

|---|---|---|---|

| Cardiovascular | Isolated porcine retinal and brain microvessels, isolated rat aortic rings nih.gov | Animal models of hypertension, atherosclerosis, myocardial infarction; human endothelial and smooth muscle cell cultures. | Role in blood pressure regulation, plaque formation, and vascular remodeling. |

| Neurological | None | In vitro neuroinflammation models (microglia/neuron co-cultures), animal models of stroke and neurodegenerative diseases. | Impact on neuronal survival, glial activation, and blood-brain barrier function. |

| Renal | None | Animal models of acute kidney injury (e.g., ischemia-reperfusion) and chronic kidney disease; cultured human podocytes and renal tubular cells. | Contribution to changes in renal blood flow, glomerular filtration, and fibrosis. |

Development of Novel Biosynthetic Pathway Interventions in Experimental Systems

Understanding the precise biosynthetic origins of 2,3-dinor-8-epi-PGF1α is key to developing tools to study its function. It is known to be a metabolite of 8-iso-PGF2α and can also be formed from the oxidation of γ-linolenic acid. nih.gov Future research should focus on creating experimental systems where its production can be specifically modulated.

This could involve:

Genetic Manipulation: The use of cell lines or animal models with genetic modifications in the enzymes involved in the metabolism of its precursors could provide insights. For example, modulating the activity of enzymes involved in β-oxidation might alter the levels of 2,3-dinor-8-epi-PGF1α.

Pharmacological Inhibition: The development of specific inhibitors for the enzymes that catalyze the conversion of 8-iso-PGF2α to its dinor metabolite would be a powerful tool. While general inhibitors of β-oxidation exist, more specific compounds are needed.

Integration with Multi-Omics Approaches in Preclinical Research (e.g., Metabolomics, Transcriptomics)

The application of multi-omics technologies to the study of 2,3-dinor-8-epi-PGF1α is a virtually untapped area of research. These approaches can provide an unbiased, system-wide view of the molecular changes induced by this compound.

Metabolomics: Untargeted metabolomic profiling of cells or tissues treated with 2,3-dinor-8-epi-PGF1α could reveal novel metabolic pathways that are affected by its signaling. This could uncover previously unknown biological roles.

Transcriptomics: Analyzing the changes in gene expression (transcriptome) in response to 2,3-dinor-8-epi-PGF1α would identify the genes and genetic pathways it regulates. For instance, transcriptomic analysis following treatment with thromboxane receptor agonists could reveal downstream gene targets. nih.gov This would provide a more comprehensive understanding of its mechanism of action beyond the initial signaling events.

The integration of these omics datasets could provide a powerful, systems-level understanding of the function of 2,3-dinor-8-epi-PGF1α and its role in health and disease.

Investigation of Its Role in Non-Oxidative Stress Related Biological Processes

While 2,3-dinor-8-epi-PGF1α is an established marker of oxidative stress, its potent biological activity suggests that it may also have roles in physiological processes not directly related to oxidative injury. Future research should explore these possibilities.

For example, the activation of TP receptors is known to be involved in a variety of processes, including platelet aggregation, immune responses, and uterine contraction. wikipedia.org It is plausible that 2,3-dinor-8-epi-PGF1α could modulate these functions. Studies investigating its effects on platelet function, immune cell activation, and smooth muscle contraction in non-vascular tissues are warranted.

Methodological Advancements for Enhanced Sensitivity and Specificity in Research Bioanalysis

The accurate and sensitive measurement of 2,3-dinor-8-epi-PGF1α in biological samples is fundamental to understanding its role in health and disease. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for isoprostane analysis, there is room for improvement, particularly in terms of throughput and specificity for this particular metabolite. nih.govnih.gov

Future research in this area should focus on:

High-Throughput Assays: The development of rapid and robust UPLC-MS/MS methods would facilitate large-scale clinical and epidemiological studies. nih.gov

Chiral Separation: Isoprostanes can exist as multiple stereoisomers, and it is possible that different enantiomers of 2,3-dinor-8-epi-PGF1α have different biological activities. The development of chiral chromatography methods to separate and quantify these individual isomers is a critical next step. unife.itmdpi.com

Specific Immunoassays: While immunoassays for other isoprostanes exist, the development of highly specific monoclonal antibodies and immunoassays for 2,3-dinor-8-epi-PGF1α would provide a valuable, high-throughput tool for clinical research. researchgate.netbiovendor.com

Table 2: Bioanalytical Methods for this compound

| Method | Current Status | Future Directions | Anticipated Benefits |

|---|---|---|---|

| LC-MS/MS | Established for isoprostanes in general. nih.govnih.gov | Development of UPLC-MS/MS methods specific for 2,3-dinor-8-epi-PGF1α. | Increased sensitivity, specificity, and throughput for large studies. |

| Chiral Chromatography | Limited specific application to this compound. | Development of methods to separate and quantify individual stereoisomers. | Understanding of the biological activity of specific enantiomers. |

| Immunoassays | Not specifically available for this compound. | Development of specific monoclonal antibodies and ELISA/RIA kits. | High-throughput, cost-effective analysis for clinical and research settings. |

This compound stands at a fascinating crossroads of lipid biochemistry and clinical science. While its identity as a marker of oxidative stress is established, its role as a bioactive signaling molecule is only just beginning to be appreciated. The future research directions outlined here—from dissecting its molecular signaling and expanding its biological profiling to developing novel analytical and interventional tools—will be critical in transforming our understanding of this compound from a mere indicator of damage to a potential therapeutic target in a range of human diseases.

Q & A

Basic: How can 2,3-dinor-8-epi-prostaglandin F1α be distinguished from its structural isomers in analytical workflows?

Methodological Answer:

- Chromatographic Separation : Use reversed-phase LC-MS/MS with C18 columns to resolve isomers based on polarity differences. Adjust mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) to optimize retention times .

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (342.20887 Da) and isotopic patterns using Q-TOF or Orbitrap platforms. Key fragment ions (e.g., m/z 299.2, 189.1) differentiate it from dinor-6-keto-PGF1α and 8-iso-PGF2α derivatives .

- Chemical Derivatization : Methylation or silylation enhances volatility for GC-MS analysis, improving separation of non-polar isomers like 2,3-dinor-8-iso-PGF2α .

Basic: What biological roles does 2,3-dinor-8-epi-prostaglandin F1α play in mammalian systems?

Methodological Answer:

- Oxidative Stress Biomarker : Quantify in urine or plasma to assess lipid peroxidation in liver injury models (e.g., CCl4-induced damage). Correlate levels with ALT/AST enzymes and histopathology .

- Plant Metabolism : Monitor accumulation in Sapindus mukorossi fruit development stages (S1–S8) via targeted metabolomics. Levels peak at late maturation, suggesting roles in stress response or signaling .

Basic: What are the preferred analytical methods for quantifying 2,3-dinor-8-epi-prostaglandin F1α in biological matrices?

Methodological Answer:

- LC-MS/MS : Use electrospray ionization (ESI-) with MRM transitions (m/z 341→299, 189) for sensitivity (LOQ: 5 pg/mL). Validate with deuterated internal standards (e.g., d4-PGF1α) .

- Sample Preparation : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis WAX) improves recovery from plasma/urine. Avoid enzymatic hydrolysis to preserve native metabolites .

Advanced: How can researchers resolve contradictions in reported metabolite levels across studies (e.g., elevation vs. suppression)?

Methodological Answer:

- Contextual Validation : Replicate experiments under standardized conditions (e.g., fasting status, diurnal cycles). In Sapindus mukorossi, metabolite trends reversed between developmental clusters due to tissue-specific oxidative bursts .

- Cross-Method Calibration : Compare ELISA (prone to antibody cross-reactivity) with LC-MS/MS for absolute quantification. For example, 8-epi-PGF2α immunoassays may overestimate due to isomer interference .

Advanced: How to design experiments investigating 2,3-dinor-8-epi-prostaglandin F1α’s role in metabolic pathways?

Methodological Answer:

- Multi-Omics Integration : Pair metabolomics (LC-MS/MS) with gut microbiota profiling (16S rRNA sequencing) to identify bacterial taxa (e.g., Oscillospira, Prevotella) correlating with metabolite levels in liver injury models .

- Stable Isotope Tracing : Administer ¹³C-arachidonic acid to track precursor-product relationships. Use HRMS to trace isotopic enrichment in liver microsomes .

Advanced: What strategies optimize detection of 2,3-dinor-8-epi-prostaglandin F1α in complex matrices like fecal or plant extracts?

Methodological Answer:

- Matrix Cleanup : For fecal samples, employ sequential SPE (C18 followed by hydrophilic-lipophilic balance phases) to remove interfering bile acids .

- Derivatization : Pentafluorobenzyl ester formation enhances sensitivity in GC-EI-MS by improving ionization efficiency (LOD: 0.1 pg/mL) .

Advanced: How to interpret conflicting mass spectral data for structural elucidation?

Methodological Answer:

- MS/MS Library Matching : Cross-reference with databases (mzCloud, HMDB) using diagnostic ions. For 2,3-dinor-8-epi-PGF1α, prioritize m/z 299.2 (cyclopentane ring cleavage) and 189.1 (carboxylic acid side chain) .

- Isotopic Fine Structure : Confirm molecular formula (C₁₉H₃₀O₅) via isotopic abundance ratios (e.g., 342.20887 Da ± 0.001) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.